![molecular formula C15H27ClOSi B14270973 Silane,[[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxy](1,1-dimethylethyl)dimethyl-](/img/structure/B14270973.png)
Silane,[[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxy](1,1-dimethylethyl)dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- is a complex organosilicon compound. Organosilicon compounds are widely used in various industries due to their unique properties, such as thermal stability, flexibility, and resistance to weathering.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- typically involves the reaction of a chlorinated cyclohexyl compound with a silane reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and conditions safely. The process may include steps such as purification and quality control to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different siloxane compounds, while substitution reactions can produce a variety of derivatives.
科学的研究の応用
Chemistry
In chemistry, Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- is used as a reagent in various synthetic processes. Its unique structure allows it to participate in reactions that form new bonds and create complex molecules.
Biology
In biological research, this compound may be used to study the effects of organosilicon compounds on biological systems
Medicine
In medicine, organosilicon compounds are explored for their potential therapeutic properties. Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- may be investigated for its ability to interact with biological targets and pathways, leading to potential new treatments for various diseases.
Industry
In industry, this compound can be used in the production of materials with specific properties, such as coatings, adhesives, and sealants. Its thermal stability and resistance to weathering make it valuable in applications requiring durable materials.
作用機序
The mechanism of action of Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. These interactions can lead to changes in cellular processes and pathways, resulting in various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other organosilicon compounds with different functional groups and structures. Examples include:
- Silane, trimethyl-
- Silane, triethyl-
- Silane, triphenyl-
Uniqueness
Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of a cyclohexyl group with a silane moiety allows it to participate in a wide range of reactions and applications.
特性
分子式 |
C15H27ClOSi |
|---|---|
分子量 |
286.91 g/mol |
IUPAC名 |
tert-butyl-[(1S,3Z)-3-(2-chloroethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane |
InChI |
InChI=1S/C15H27ClOSi/c1-12-7-8-14(11-13(12)9-10-16)17-18(5,6)15(2,3)4/h9,14H,1,7-8,10-11H2,2-6H3/b13-9-/t14-/m0/s1 |
InChIキー |
UYHCPQVSPALRGX-XXYUJHKVSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CCC(=C)/C(=C\CCl)/C1 |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=C)C(=CCCl)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


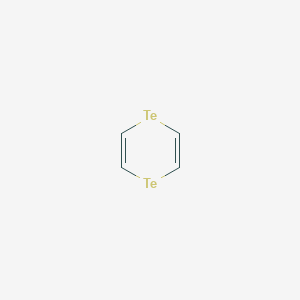
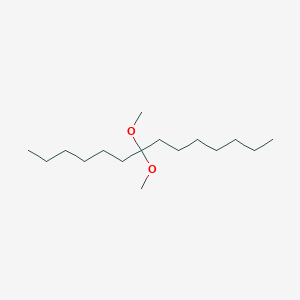

![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)

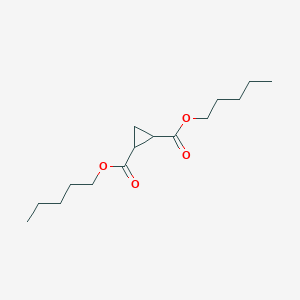
![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)
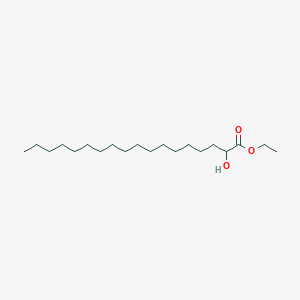
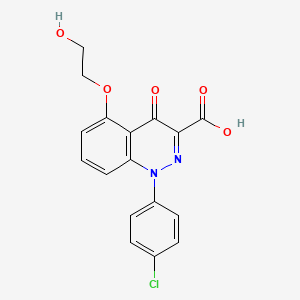
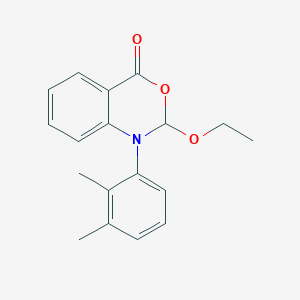
![3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14270943.png)
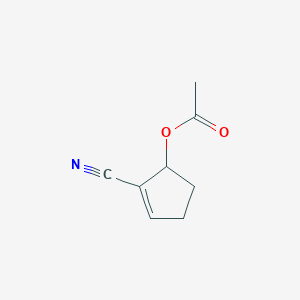
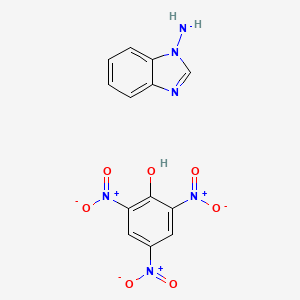
![1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14270957.png)
